6alpha-Fluoro-11beta-hydroxy-21-valeryloxy-16alpha-Methylpregna-1,4-diene-3,20dione
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Overview
Description
6alpha-Fluoro-11beta-hydroxy-21-valeryloxy-16alpha-Methylpregna-1,4-diene-3,20dione is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids and is used in various medical and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Fluoro-11beta-hydroxy-21-valeryloxy-16alpha-Methylpregna-1,4-diene-3,20dione involves multiple steps, starting from a suitable steroid precursor. The process typically includes fluorination, hydroxylation, and esterification reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
6alpha-Fluoro-11beta-hydroxy-21-valeryloxy-16alpha-Methylpregna-1,4-diene-3,20dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, solvent, and pH are optimized for each specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
6alpha-Fluoro-11beta-hydroxy-21-valeryloxy-16alpha-Methylpregna-1,4-diene-3,20dione is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry.
Biology: Studying the effects of corticosteroids on cellular processes.
Medicine: Investigating its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Used in the formulation of pharmaceutical products.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell activation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
- 9alpha-Fluoro-11beta,17alpha,21-trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione
- 6alpha,9alpha-Difluoro-11beta,17alpha-dihydroxy-16alpha-methyl-3-oxoandrosta-1,4-diene-17beta-carboxylic Acid
Uniqueness
6alpha-Fluoro-11beta-hydroxy-21-valeryloxy-16alpha-Methylpregna-1,4-diene-3,20dione is unique due to its specific fluorination and esterification, which enhance its anti-inflammatory and immunosuppressive properties compared to other corticosteroids.
Properties
CAS No. |
36130-02-6 |
---|---|
Molecular Formula |
C27H37FO5 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate |
InChI |
InChI=1S/C27H37FO5/c1-5-6-7-23(32)33-14-22(31)24-15(2)10-18-17-12-20(28)19-11-16(29)8-9-26(19,3)25(17)21(30)13-27(18,24)4/h8-9,11,15,17-18,20-21,24-25,30H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,21+,24-,25-,26+,27+/m1/s1 |
InChI Key |
ASVQNGFDDHFBPT-VJBCMVKLSA-N |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)F)O)C)C |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)C |
Origin of Product |
United States |
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